Spectroscopic Characterization of Bis(3,4-epoxycyclohexylmethyl) Adipate: An In-Depth Technical Guide
Spectroscopic Characterization of Bis(3,4-epoxycyclohexylmethyl) Adipate: An In-Depth Technical Guide
Introduction
Bis(3,4-epoxycyclohexylmethyl) adipate (CAS No. 3130-19-6) is a cycloaliphatic epoxy resin that holds a significant position in the formulation of advanced materials.[1][2][3][4] Its unique molecular architecture, featuring two epoxycyclohexyl rings linked by a flexible adipate ester chain, imparts a desirable combination of properties, including excellent weatherability, thermal stability, and low viscosity.[4] These characteristics make it an invaluable component in a wide array of applications, from coatings and adhesives to composite materials and electronic encapsulation.[2][5]
For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of Bis(3,4-epoxycyclohexylmethyl) adipate is paramount to ensuring lot-to-lot consistency, predicting material performance, and meeting stringent quality control standards. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this versatile epoxy resin. The methodologies and data interpretation presented herein are designed to serve as a robust framework for quality assessment and research and development.
Molecular Structure and Properties
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Molecular Formula: C₂₀H₃₀O₆[6]
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Molecular Weight: 366.45 g/mol [6]
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Appearance: Colorless to pale yellow liquid[2]
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Key Structural Features: Two terminal epoxycyclohexyl groups and a central adipate ester linkage.
Caption: Generalized workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Bis(3,4-epoxycyclohexylmethyl) adipate can be divided into several key regions, each corresponding to specific protons in the molecule. The integration of these signals should be consistent with the number of protons in each environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 3.8 | m | 4H | -CH₂-O-C=O (Ester methylene protons) |
| ~3.2 - 3.0 | m | 4H | -CH-O-CH- (Epoxide ring protons) |
| ~2.3 | t | 4H | -C=O-CH₂- (Adipate α-methylene protons) |
| ~2.2 - 1.2 | m | 14H | Cyclohexyl and Adipate methylene protons |
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Epoxide Protons (δ 3.0-3.2): The signals corresponding to the protons on the epoxide rings appear in this characteristic downfield region due to the deshielding effect of the oxygen atom. [7]* Ester Methylene Protons (δ 3.8-4.0): The protons of the methylene groups adjacent to the ester oxygen are shifted further downfield due to the strong electron-withdrawing effect of the carbonyl group.
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Adipate α-Methylene Protons (δ 2.3): The protons on the carbons alpha to the ester carbonyls appear as a triplet.
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Cyclohexyl and Adipate Methylene Protons (δ 1.2-2.2): The remaining protons of the cyclohexyl rings and the central part of the adipate chain produce a complex series of overlapping multiplets in the aliphatic region.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | -C =O (Ester carbonyl carbons) |
| ~68 | -C H₂-O-C=O (Ester methylene carbons) |
| ~52 | -C H-O-C H- (Epoxide ring carbons) |
| ~34 | -C=O-C H₂- (Adipate α-methylene carbons) |
| ~30 - 20 | Cyclohexyl and Adipate methylene carbons |
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Carbonyl Carbons (δ ~173): The ester carbonyl carbons are the most deshielded and appear at the lowest field.
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Epoxide Carbons (δ ~52): The carbons of the epoxide ring are characteristically found in this region. [7]* Ester-linked and Aliphatic Carbons: The remaining carbons of the ester and aliphatic chains appear at progressively higher fields.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For Bis(3,4-epoxycyclohexylmethyl) adipate, IR spectroscopy is particularly useful for confirming the presence of the key ester and epoxide functionalities. Attenuated Total Reflectance (ATR) is a convenient sampling technique for viscous liquids like this epoxy resin, as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
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Instrument Setup:
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Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
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Background Scan:
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Ensure the ATR crystal is clean.
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Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric interference.
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Sample Analysis:
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Place a small drop of Bis(3,4-epoxycyclohexylmethyl) adipate onto the center of the ATR crystal.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
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Cleaning:
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Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
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IR Spectral Data and Interpretation
The IR spectrum of Bis(3,4-epoxycyclohexylmethyl) adipate is dominated by the strong absorptions of the ester group, with characteristic bands for the epoxide rings also being present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930, ~2860 | Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1450 | Medium | -CH₂- bending |
| ~1170 | Strong | C-O-C stretching (ester) |
| ~800 | Medium | C-O-C stretching (epoxide ring, symmetric) |
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Ester Group: The most prominent feature is the very strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the adipate ester. [8][9]The strong C-O-C stretching band around 1170 cm⁻¹ further confirms the presence of the ester linkage. [9]* Epoxide Group: The symmetric stretching of the C-O-C bond in the epoxide ring gives rise to a characteristic absorption band around 800 cm⁻¹. [10]* Aliphatic C-H Bonds: The strong absorptions in the 2860-2930 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methine groups in the cyclohexyl and adipate moieties.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For a relatively large and non-volatile molecule like Bis(3,4-epoxycyclohexylmethyl) adipate, electrospray ionization (ESI) is a suitable soft ionization technique that can generate intact molecular ions.
Experimental Protocol: ESI-MS
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Sample Preparation:
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Prepare a dilute solution of Bis(3,4-epoxycyclohexylmethyl) adipate (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can be added to the solution to promote the formation of protonated or sodiated adducts, respectively.
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-
Instrument Parameters:
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Ionization Mode: Positive ion electrospray ionization (ESI+).
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Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high mass accuracy.
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Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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MS/MS Analysis: To induce fragmentation for structural elucidation, collision-induced dissociation (CID) can be performed on the isolated molecular ion.
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Caption: Workflow for ESI-MS analysis.
Mass Spectral Data and Interpretation
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Molecular Ion: In positive ion mode ESI-MS, Bis(3,4-epoxycyclohexylmethyl) adipate (MW = 366.45) is expected to be detected as its protonated molecule [M+H]⁺ at m/z 367.46 or its sodiated adduct [M+Na]⁺ at m/z 389.44. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.
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Fragmentation Pattern: While ESI is a soft ionization technique, in-source fragmentation or MS/MS analysis can provide valuable structural information. The fragmentation of cycloalkanes often involves ring-opening followed by the loss of small neutral molecules. [11]For this molecule, fragmentation is likely to be initiated at the ester linkages or the epoxide rings. Common fragmentation pathways for long-chain epoxides involve cleavage of the C-C bond of the oxirane ring. [12]Predicted fragmentation could involve the loss of one of the epoxycyclohexylmethyl groups or cleavage within the adipate chain, leading to a series of characteristic fragment ions that can be used to piece together the molecular structure.
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and definitive characterization of Bis(3,4-epoxycyclohexylmethyl) adipate. NMR spectroscopy serves as the primary tool for unambiguous structure elucidation and the identification of isomeric impurities. IR spectroscopy offers a rapid and convenient method for confirming the presence of key functional groups, making it ideal for routine quality control. Mass spectrometry provides precise molecular weight determination and, through fragmentation analysis, offers further structural confirmation.
By employing the protocols and interpretative frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of Bis(3,4-epoxycyclohexylmethyl) adipate, ensuring the reliability and reproducibility of their work with this important industrial chemical.
References
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PubChem. Bis(3,4-epoxycyclohexylmethyl) adipate. National Center for Biotechnology Information. [Link]
- Stanciu, I., et al. (2020). Structural study of Adipic esters by IR spectroscopy. International Journal of Research in Engineering and Science (IJRES), 8(6), 55-59.
- Stanciu, I. (2020). Study of Composition of Adipic Esters by IR Spectroscopy.
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ResearchGate. 13C-NMR spectra of the epoxy monomers: AdaEP and CyhEP. [Link]
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NIST. Diethyl adipate. NIST Chemistry WebBook. [Link]
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SIELC Technologies. (2018). Bis[(3,4-epoxycyclohexyl)methyl] adipate. [Link]
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ResearchGate. MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. [Link]
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YouTube. (2020). Mass Spectrometry of Cycloalkanes. [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
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SpectraBase. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate. [Link]
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ResearchGate. 13C-NMR spectrum of 1,1-bis (3-methyl-4-epoxyphenyl) cyclohexane. [Link]
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